molecular formula C17H16N2O2 B5718427 4-[(2-methyl-3-phenylacryloyl)amino]benzamide

4-[(2-methyl-3-phenylacryloyl)amino]benzamide

Cat. No. B5718427
M. Wt: 280.32 g/mol
InChI Key: JIAGLNHVYATFEY-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-3-phenylacryloyl)amino]benzamide, also known as MPAA, is a chemical compound that has been studied for its potential use in scientific research. MPAA is a member of the benzamide family of compounds and has been found to have a variety of interesting properties that make it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 4-[(2-methyl-3-phenylacryloyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. 4-[(2-methyl-3-phenylacryloyl)amino]benzamide has been found to bind to the ribosome and prevent the elongation of the polypeptide chain, leading to the inhibition of protein synthesis.
Biochemical and Physiological Effects:
4-[(2-methyl-3-phenylacryloyl)amino]benzamide has been found to have a variety of biochemical and physiological effects. In cancer cells, 4-[(2-methyl-3-phenylacryloyl)amino]benzamide has been found to induce apoptosis and inhibit cell proliferation. 4-[(2-methyl-3-phenylacryloyl)amino]benzamide has also been found to inhibit the activity of the proteasome, which is involved in protein degradation. In addition, 4-[(2-methyl-3-phenylacryloyl)amino]benzamide has been found to induce the unfolded protein response, which is a cellular stress response that helps to maintain protein homeostasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-methyl-3-phenylacryloyl)amino]benzamide in lab experiments is its high purity and efficiency of synthesis. 4-[(2-methyl-3-phenylacryloyl)amino]benzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-[(2-methyl-3-phenylacryloyl)amino]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on 4-[(2-methyl-3-phenylacryloyl)amino]benzamide. One area of interest is in the development of more efficient synthesis methods for 4-[(2-methyl-3-phenylacryloyl)amino]benzamide. Another area of interest is in the study of the mechanism of action of 4-[(2-methyl-3-phenylacryloyl)amino]benzamide, as this could lead to the development of more effective cancer treatments. Additionally, there is potential for the development of new fluorescent probes based on the structure of 4-[(2-methyl-3-phenylacryloyl)amino]benzamide. Overall, 4-[(2-methyl-3-phenylacryloyl)amino]benzamide is a promising compound that has the potential to contribute to a variety of scientific research fields.

Synthesis Methods

The synthesis of 4-[(2-methyl-3-phenylacryloyl)amino]benzamide involves the reaction of 4-aminobenzamide with 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-[(2-methyl-3-phenylacryloyl)amino]benzamide. This method has been found to be efficient and yields high purity 4-[(2-methyl-3-phenylacryloyl)amino]benzamide.

Scientific Research Applications

4-[(2-methyl-3-phenylacryloyl)amino]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in cancer research, as 4-[(2-methyl-3-phenylacryloyl)amino]benzamide has been found to inhibit the growth of cancer cells in vitro. 4-[(2-methyl-3-phenylacryloyl)amino]benzamide has also been studied for its potential use as a fluorescent probe for protein labeling and imaging.

properties

IUPAC Name

4-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(21)19-15-9-7-14(8-10-15)16(18)20/h2-11H,1H3,(H2,18,20)(H,19,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGLNHVYATFEY-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2Z)-2-methyl-3-phenylprop-2-enoyl]amino}benzamide

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